![molecular formula C19H20N2O2 B6271241 1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione CAS No. 2639459-25-7](/img/no-structure.png)
1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .
Synthesis Analysis
Various methods have been reported for the synthesis of indoles, for example modern versions of classical synthesis methods such as: Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis .
Molecular Structure Analysis
Indoles are a type of molecules and natural products that are important in cell biology . They are a significant heterocyclic system in natural products and drugs .
Chemical Reactions Analysis
Indoles can undergo various chemical reactions. For example, they can be synthesized from acid chlorides, acid anhydrides, and carboxylic acids . They can also undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, reduction .
Physical And Chemical Properties Analysis
The physical and chemical properties of indoles can vary greatly depending on the specific derivative. For example, they can exist in various forms (e.g., liquid) and have different refractive indices and densities .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions in the field of indole research are likely to involve the development of novel methods of synthesis and the exploration of their biological activities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body is a promising area of research .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 1H-indole-2,3-dione with ethyl[(2-methylphenyl)methyl]amine followed by reduction with sodium borohydride.", "Starting Materials": [ "1H-indole-2,3-dione", "ethyl[(2-methylphenyl)methyl]amine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "To a solution of 1H-indole-2,3-dione in methanol, add ethyl[(2-methylphenyl)methyl]amine and stir at room temperature for 24 hours.", "Add sodium borohydride to the reaction mixture and stir for an additional 24 hours.", "Quench the reaction with water and extract the product with ethyl acetate.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain the desired product." ] } | |
CAS RN |
2639459-25-7 |
Product Name |
1-({ethyl[(2-methylphenyl)methyl]amino}methyl)-2,3-dihydro-1H-indole-2,3-dione |
Molecular Formula |
C19H20N2O2 |
Molecular Weight |
308.4 |
Purity |
91 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.